molecular formula C20H20N4O3 B11645774 5-(2-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 303108-10-3

5-(2-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11645774
CAS No.: 303108-10-3
M. Wt: 364.4 g/mol
InChI Key: XHUAHBUGXKFJHL-FYJGNVAPSA-N
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Description

5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its biological activity, and functional groups that can participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 4-hydroxyacetophenone to form an intermediate, which is then reacted with hydrazine derivatives to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive pyrazole ring.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, potentially inhibiting or activating biological processes. The hydroxyl and ethoxy groups may also play a role in its activity by facilitating interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(2-Chlorophenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(2-Fluorophenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure may offer advantages in certain applications, such as increased solubility or enhanced interaction with biological targets.

Properties

CAS No.

303108-10-3

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-19-7-5-4-6-16(19)17-12-18(23-22-17)20(26)24-21-13(2)14-8-10-15(25)11-9-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+

InChI Key

XHUAHBUGXKFJHL-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)O

Origin of Product

United States

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